molecular formula C5H2BrClFN B079493 2-Bromo-5-chloro-3-fluoropyridine CAS No. 514797-97-8

2-Bromo-5-chloro-3-fluoropyridine

Cat. No. B079493
Key on ui cas rn: 514797-97-8
M. Wt: 210.43 g/mol
InChI Key: PYDGFYYLQFJQBZ-UHFFFAOYSA-N
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Patent
US07989469B2

Procedure details

To solid 5-chloro-3-fluoro-2-hydroxypyridine (75 g, 0.51 mmol) was added melted POBr3 (150 g, 0.52 mmol). DMF (2 mL) was then added by pipet, and the mixture was heated at 130° C. for 1 h. The excess POBr3 was quenched by the careful addition of water to the reaction mixture at 0° C., and the resulting mixture was dissolved in a 2:1 mixture of EtOAc:water. The organic layer was washed three times with water and once with brine, dried over sodium sulfate, filtered and concentrated in vacuo. The resulting yellow oil was passed through a plug of silica gel (10% Et2O:90% hexanes) to provide the title compound as a white solid (79.4 g, 74%). The product was characterized by 1H NMR.
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
150 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
74%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([F:9])[C:5](O)=[N:6][CH:7]=1.P(Br)(Br)([Br:12])=O>CN(C=O)C>[Br:12][C:5]1[C:4]([F:9])=[CH:3][C:2]([Cl:1])=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
ClC=1C=C(C(=NC1)O)F
Step Two
Name
Quantity
150 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess POBr3 was quenched by the careful addition of water to the reaction mixture at 0° C.
DISSOLUTION
Type
DISSOLUTION
Details
the resulting mixture was dissolved in a 2:1 mixture of EtOAc
WASH
Type
WASH
Details
The organic layer was washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with brine, dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC=C(C=C1F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 79.4 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73984.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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